

Technical Support Center: Troubleshooting Salt Spray Test Failures

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Compound of Interest			
Compound Name:	Disodium		
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This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve failures in salt spray testing, particularly when working with **disodium** salt solutions or testing components intended for such environments.

Frequently Asked Questions (FAQs)

Q1: What is a salt spray test and what is its primary purpose?

A salt spray test is an accelerated corrosion test used to evaluate the corrosion resistance of materials and coatings.[1] It is a standardized method that produces a corrosive attack on coated or metallic samples to assess the suitability of a coating for use as a protective finish.[1] The most common standard is ASTM B117, which was first published in 1939.[1] The test is popular because it is relatively inexpensive, quick, well-standardized, and provides repeatable results.[1] Its main application is to enable rapid comparisons between the actual and expected corrosion resistance of a material, often used for quality control in manufacturing processes like pre-treatment, painting, and electroplating.[1]

Q2: My component failed the test. What are the most common causes related to the test parameters?

Failure is often linked to deviations from the strict conditions required by standards like ASTM B117. The primary factors include:

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- Test Temperature and Humidity: The standard temperature is typically maintained at 35°C (± 2°C).[2] For every 10°C increase in temperature, the corrosion rate can increase by 2 to 3 times.[3][4] The critical relative humidity for metal corrosion is about 70%; above this, the salt forms a conductive electrolyte, accelerating corrosion.[3][5][6]
- Salt Solution Concentration: The standard concentration is 5% sodium chloride (NaCl) by weight.[1][7] Deviations can alter the corrosivity. For some metals like steel and nickel, corrosion rates decrease if the concentration goes significantly above 5%, due to lower oxygen content in the solution.[4][8] However, for metals like zinc and cadmium, the corrosion rate consistently increases with concentration.[4][8]
- pH of the Salt Solution: This is one of the most critical factors.[3][6] For a neutral salt spray (NSS) test, the collected solution's pH must be between 6.5 and 7.2.[2][9][10] A lower pH (more acidic) means a higher concentration of hydrogen ions, which significantly increases the corrosion rate.[3][8]
- Sample Placement: The angle of the test specimen affects results.[6] ASTM B117 specifies an angle between 15° and 30° from the vertical.[10][11] A horizontal placement would receive the most salt settlement and thus corrode most severely.[6]

Q3: Could the specific formulation of my **disodium** salt solution be causing the failure?

While the standard test uses a 5% NaCl solution, if you are testing a component's compatibility with a specific drug formulation (e.g., Pemetrexed **disodium**, EDTA **disodium** salt), the formulation itself can be a factor.

- Inherent Corrosivity: Your specific disodium salt may be more aggressive than sodium chloride. Some chelating agents, like EDTA, can be corrosive to certain metals depending on pH and temperature.[12]
- pH of the Formulation: The inherent pH of your solution is critical. For example, a disodium salt of inosine phosphate was found to be unstable and its degradation rate increased markedly in alkaline pH solutions (pH > 8).[13] The pH of an EDTA solution can range from 4 to 6, which is acidic enough to accelerate corrosion.[14]
- Contaminants: Trace amounts of other ions or impurities in your formulation can accelerate corrosion.[15]



Q4: What role does the component's surface preparation play in test failure?

The condition of the material surface is paramount. Failures are frequently traced back to inadequate preparation before the test.

- Cleaning: The surface must be free of contaminants like dirt, oil, or scale. Any residue can create localized corrosion cells.
- Passivation: For materials like stainless steel, passivation is a critical step that forms a
 protective, inert oxide layer (primarily chromium oxide).[16][17] If this process is not
 performed correctly, or if free iron particles from manufacturing are left on the surface, the
 component will be susceptible to rust and fail the test quickly.[17]
- Surface Defects: Scratches, pores, or other defects can compromise the protective layer and become initiation sites for pitting corrosion.

Q5: What are common chemical contaminants that can cause a salt spray test to fail?

The presence of unintended ions in the salt spray solution or on the component surface can drastically accelerate corrosion.

- Chloride Ions (Cl⁻): Chlorides are particularly aggressive because they can break down the protective passive layer on metals, leading to localized pitting corrosion.[18][19]
- Sulfate Ions (SO₄²⁻): Like chlorides, sulfates are common atmospheric and industrial contaminants that can form acidic conditions and accelerate corrosion.[20]
- Metallic Contaminants: Contamination of processing or cleaning baths with metallic ions such as iron, copper, or aluminum can lead to deposits on the component surface, creating galvanic cells that cause rapid corrosion.[15]
- Silicates: In sealing tanks used during anodizing, silicate contamination above 10 ppm can be detrimental to corrosion resistance.[15]

Troubleshooting Guide: Premature Corrosion in Salt Spray Test

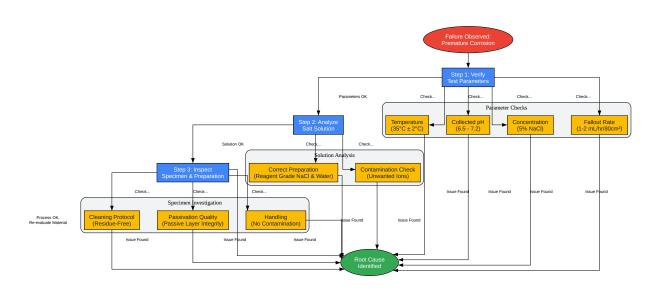


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This section provides a systematic approach to identifying the root cause of a salt spray test failure.

Logical Troubleshooting Workflow





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Caption: A flowchart for systematically troubleshooting salt spray test failures.



Step-by-Step Diagnostic Table



Area to Investigate	Potential Cause of Failure	Recommended Action & Verification
Test Apparatus & Conditions	Incorrect chamber temperature or humidity.	Calibrate the chamber thermostat and hygrometer. Review daily logs to ensure temperature remained at 35°C ± 2°C and humidity at ≥95%.[2]
Incorrect salt spray fallout rate.	Place collection funnels (80 cm² area) in the chamber and measure the collection rate. Ensure it is between 1.0 and 2.0 mL/hour.[2][9] Adjust nozzle pressure if necessary.	
Salt Solution Chemistry	pH of the collected solution is out of the 6.5-7.2 range.	Measure the pH of the solution collected from the chamber using a calibrated pH meter.[9] [10] Adjust the pH of the reservoir solution using reagent-grade HCl or NaOH.[9]
Incorrect salt concentration.	Use a salimeter or hydrometer to verify the specific gravity of the reservoir solution.[9] Perform a titration for sodium chloride to confirm the concentration is 5% (±1%).	
Contaminated water or salt.	Ensure ASTM D1193 Type IV reagent-grade water and salt with low levels of impurities (e.g., copper, nickel) are used for the solution.[10]	
Test Specimen & Preparation	Improper or insufficient cleaning.	Review the pre-test cleaning protocol. Analyze cleaned parts for residual oils or soils.



Implement a more robust cleaning or rinsing step.

	The passive layer on the metal	
	is compromised.[16] Re-	
	evaluate the passivation	
neffective or failed	process (acid type,	
passivation.	concentration, temperature,	
	time).[17] Verify the passive	
	surface quality using a copper	
	sulfate test or similar method.	
Surface contamination from handling.	Ensure operators use clean,	-
	lint-free gloves. Avoid contact	
	with any materials that could	
	transfer contaminants to the	
	specimen surface.	
Cross-contamination in the chamber.	Ensure specimens are not	-
	touching each other and that	
	solution from one specimen	
	cannot drip onto another.[10]	

Data Presentation

Table 1: Key ASTM B117 Neutral Salt Spray (NSS) Test Parameters



Parameter	Specification	Common Impact of Deviation
Salt Solution	5% (by weight) Sodium Chloride (NaCl)	Higher or lower concentrations can alter the corrosion rate depending on the metal.[4][8]
Chamber Temperature	35°C ± 2°C (95°F ± 3°F)	Higher temperatures significantly accelerate corrosion reactions.[3][4]
Collected Solution pH	6.5 to 7.2	Lower pH (acidic) is much more corrosive; higher pH can also affect certain metals.[8] [21]
Fog Collection Rate	1.0 to 2.0 mL/hr for an 80 cm² area	Incorrect fallout means the specimen is not exposed to the specified corrosive environment.
Specimen Angle	15° to 30° from vertical	Affects the amount of fog that settles on the surface, impacting corrosion severity.[6]

Table 2: Illustrative Impact of pH on Corrosion



Solution pH	Relative Acidity/Alkalinity	Expected Corrosion Rate	Rationale
3.0 - 5.0	Acidic	Very High	High hydrogen ion concentration directly attacks the metal surface and protective oxides.[8][21]
6.5 - 7.2	Neutral (NSS Range)	Baseline (Standard)	The standard range for comparative testing.[2]
8.0 - 10.0	Slightly Alkaline	Generally Lower	Formation of more stable passive films on some metals can reduce corrosion.[22]
> 11.0	Strongly Alkaline	Can be High	Highly alkaline solutions can be corrosive to amphoteric metals like aluminum and zinc. [21][23]

Experimental Protocols

Protocol 1: Preparation of Standard 5% Neutral Salt Solution (ASTM B117)

- Materials:
 - Sodium Chloride (NaCl) containing less than 0.3% total impurities.
 - Reagent Grade Water (ASTM D1193 Type IV or equivalent).
 - Reagent Grade Hydrochloric Acid (HCI) or Sodium Hydroxide (NaOH) for pH adjustment.
- Procedure:



- 1. Dissolve 5 parts by weight of NaCl into 95 parts by weight of water. For example, dissolve 50 grams of NaCl in 950 mL of water to make approximately 1 liter of solution.
- 2. Stir until the salt is completely dissolved.
- 3. Allow the solution to equilibrate to $23^{\circ}C \pm 3^{\circ}C$.
- 4. Measure the pH using a calibrated pH meter.
- 5. If the pH is above 7.2, add small, dropwise amounts of HCl while stirring until the pH is within the 6.5-7.2 range.
- 6. If the pH is below 6.5, add small, dropwise amounts of NaOH until the pH is within range.
- 7. Filter the solution before placing it in the apparatus reservoir to remove any suspended solids.

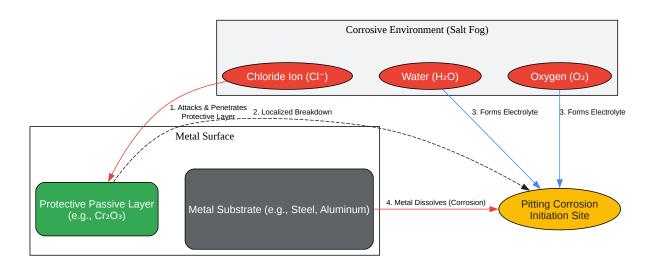
Protocol 2: Basic Specimen Preparation for Salt Spray Testing

- Cleaning: The cleaning method should be appropriate for the material and its condition. It must not introduce any corrosive elements.
 - Step 1: Use a suitable organic solvent to degrease the specimen and remove any oils or fingerprints.
 - Step 2: Follow with an appropriate chemical cleaning method (e.g., alkaline soak) to remove any remaining soils.
 - Step 3: Rinse thoroughly with clean, running water.
 - Step 4: Perform a final rinse with reagent-grade deionized water.
 - Step 5: Dry the specimen immediately using clean, compressed air or another approved method.
- Handling: After cleaning, handle specimens only with clean, powder-free gloves to prevent re-contamination.



• Edge Protection (Optional): If required by the test specification, protect any cut edges with a suitable coating, such as wax or tape, that is resistant to the salt spray environment.

The Corrosion Mechanism of Chloride on a Passive Layer



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Caption: How chloride ions break down a passive layer to initiate pitting corrosion.

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